Ritonavir-13C3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

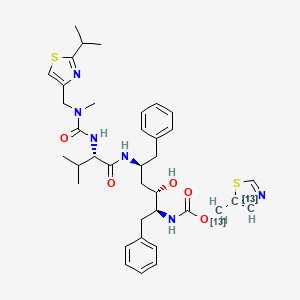

Ritonavir-13C3 is a stable isotope-labeled compound of Ritonavir, an antiretroviral medication used primarily in the treatment of HIV/AIDS. Ritonavir is a protease inhibitor that interferes with the reproductive cycle of HIV. The stable isotope labeling, such as with carbon-13, is often used in research to track the metabolism and distribution of the compound in biological systems.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ritonavir-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of Ritonavir. The general synthetic route for Ritonavir includes the formation of a thiazole ring, followed by the coupling of various intermediates to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the stable isotopes and ensure their proper incorporation into the compound.

化学反应分析

Types of Reactions

Ritonavir-13C3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

科学研究应用

Pharmacological Profile

Ritonavir functions primarily by inhibiting the HIV-1 protease enzyme, which is crucial for viral replication. Its mechanism of action involves blocking the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of infectious viral particles. Ritonavir-13C3 retains this activity while providing the added benefit of being traceable in metabolic studies due to its isotopic labeling.

HIV Treatment

This compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of ritonavir and its interactions with other antiretroviral drugs. Its ability to inhibit cytochrome P450 3A4 enzymes enhances the bioavailability of co-administered drugs, which is critical in combination therapy for HIV.

Hepatitis C Virus Treatment

Ritonavir has been shown to be effective in combination therapies for hepatitis C virus (HCV). For instance, when used with ombitasvir and paritaprevir, it significantly improves sustained virological response rates. This compound can be employed in studies assessing drug interactions and efficacy in HCV treatment protocols .

COVID-19 Treatment

During the COVID-19 pandemic, ritonavir was repurposed as part of the combination therapy with nirmatrelvir (Paxlovid). This compound aids researchers in evaluating the pharmacokinetics of this combination therapy, helping to optimize dosing regimens for better clinical outcomes .

Applications in Oncology

Recent studies indicate that ritonavir may have potential applications beyond antiviral therapy, particularly in oncology. Its ability to sensitize resistant cancer cells to chemotherapeutic agents has garnered interest in cancer research.

Case Studies

- Ovarian Cancer : A study demonstrated that ritonavir could enhance the efficacy of gemcitabine in resistant ovarian cancer cell lines.

- Breast Cancer : Ritonavir was shown to induce endoplasmic reticulum stress leading to apoptosis in breast cancer models.

- Prostate Cancer : Research indicated that combining ritonavir with conventional therapies could overcome resistance mechanisms .

作用机制

Ritonavir-13C3 exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease enzyme, Ritonavir prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This mechanism involves the interaction with molecular targets such as the gag and pol genes of HIV, which encode for structural and replicative proteins.

相似化合物的比较

Ritonavir-13C3 is unique due to its stable isotope labeling, which allows for precise tracking in research studies. Similar compounds include:

Lopinavir: Another protease inhibitor used in combination with Ritonavir for enhanced efficacy.

Nirmatrelvir: A protease inhibitor used in combination with Ritonavir for the treatment of COVID-19.

Azvudine: An antiviral medication with a different mechanism of action but used in similar therapeutic contexts.

This compound stands out due to its application in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of Ritonavir in biological systems.

生物活性

Ritonavir-13C3 is a stable isotope-labeled version of Ritonavir, a well-known HIV protease inhibitor. This compound has garnered attention not only for its role in antiretroviral therapy but also for its potential applications in oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

1. Overview of Ritonavir and this compound

Ritonavir was originally developed to treat HIV/AIDS and is known for its potent inhibition of the HIV protease enzyme, which is crucial for viral replication. The introduction of the 13C labeling allows for enhanced tracking in metabolic studies and pharmacokinetic analyses, providing insights into the drug's behavior in biological systems .

This compound exhibits several biological activities:

- Inhibition of HIV Protease : this compound maintains the core mechanism of Ritonavir by inhibiting HIV protease, leading to decreased viral load in patients. Its effective concentration (EC50) against HIV has been reported as low as 0.02 µM .

- Impact on Immune Cells : Studies indicate that Ritonavir can enhance cell viability in uninfected human peripheral blood mononuclear cells (PBMCs) and reduce apoptosis through modulation of caspase pathways . Specifically, it lowers levels of caspase-1 and caspase-3 activity, which are critical mediators of apoptosis.

- Metabolic Effects : this compound has been shown to inhibit various cytochrome P450 enzymes (e.g., CYP3A4), affecting drug metabolism and potentially leading to drug-drug interactions . This inhibition can enhance the bioavailability of co-administered drugs.

3. Antiviral Activity

The antiviral efficacy of this compound has been demonstrated in multiple studies:

| Study | Dosage | CD4+ Count Increase | Viral Load Reduction | Side Effects |

|---|---|---|---|---|

| Phase 1/2 Trial | 600 mg every 12 hours | +230 cells/mm³ | -1.94 log RNA copies | Nausea, elevated liver enzymes |

In a controlled clinical trial involving HIV-positive patients, significant increases in CD4+ lymphocyte counts were observed alongside reductions in plasma HIV RNA levels, confirming the compound's effectiveness as an antiviral agent.

4. Oncological Applications

Recent research has explored Ritonavir's potential beyond HIV treatment:

- Cancer Cell Apoptosis : Ritonavir has shown promise in inducing apoptosis in various cancer cell lines by inhibiting heat shock protein 90 (Hsp90) and cyclin-dependent kinases (CDKs). For instance, it causes G0/G1 cell cycle arrest in non-small cell lung cancer (NSCLC) cells, sensitizing them to chemotherapy agents like gemcitabine .

- Mechanisms in Cancer : The compound’s ability to downregulate Hsp90 and CDK4 suggests that it may serve as a novel therapeutic agent in treating cancers such as ovarian, prostate, and lung cancers by enhancing the efficacy of existing chemotherapeutics .

5. Case Studies

Several case studies highlight the clinical relevance of this compound:

- HIV Treatment : In a cohort study involving patients with advanced HIV disease, those treated with Ritonavir showed sustained improvements in immune function and viral suppression over extended periods .

- Combination Therapy : In oncology settings, Ritonavir has been used alongside traditional chemotherapeutics to improve response rates in resistant cancer types. For example, combining Ritonavir with docetaxel resulted in enhanced tumor regression rates compared to docetaxel alone .

6. Conclusion

This compound represents a significant advancement in both antiviral therapy and cancer treatment paradigms. Its multifaceted biological activity—ranging from potent inhibition of HIV protease to modulation of apoptotic pathways in cancer cells—positions it as a valuable compound for further research and clinical application. Continued exploration into its mechanisms and potential synergistic effects with other therapies will be crucial for maximizing its therapeutic benefits.

属性

IUPAC Name |

(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i19+1,21+1,30+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNCNXCDXHOMX-MZPZWQAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)O[13CH2][13C]4=[13CH]N=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。